molecular formula C18H14N4O5S B5085779 N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE

N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE

Cat. No.: B5085779
M. Wt: 398.4 g/mol
InChI Key: BSMWNHWMVFZXAW-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-3-[(pyridin-2-yl)sulfamoyl]benzamide is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-[(pyridin-2-yl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the benzamide core by reacting an appropriate acid chloride with an amine.

    Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-3-[(pyridin-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(4-Nitrophenyl)-3-[(pyridin-2-yl)sulfamoyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-3-[(pyridin-2-yl)sulfamoyl]benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-3-[(quinolin-2-yl)sulfamoyl]benzamide
  • N-(4-Nitrophenyl)-3-[(isoquinolin-1-yl)sulfamoyl]benzamide

Uniqueness

N-(4-Nitrophenyl)-3-[(pyridin-2-yl)sulfamoyl]benzamide is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties compared to its quinolinyl and isoquinolinyl analogs. This uniqueness can influence its reactivity, binding properties, and overall efficacy in various applications.

Properties

IUPAC Name

N-(4-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-18(20-14-7-9-15(10-8-14)22(24)25)13-4-3-5-16(12-13)28(26,27)21-17-6-1-2-11-19-17/h1-12H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMWNHWMVFZXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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